5-Hydroxybenzofuran-2-one

Description

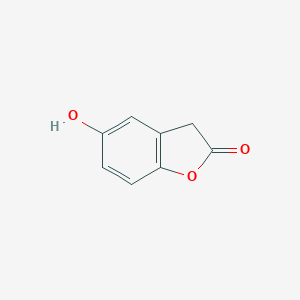

Structure

2D Structure

Propriétés

IUPAC Name |

5-hydroxy-3H-1-benzofuran-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O3/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3,9H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POUITAHNNRJWMA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)O)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00181388 |

Source

|

| Record name | 5-Hydroxybenzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2688-48-4 |

Source

|

| Record name | Homogentisic acid lactone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2688-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hydroxybenzofuran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002688484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2688-48-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61996 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Hydroxybenzofuran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00181388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-hydroxybenzofuran-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.411 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Hydroxybenzofuran-2-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MG7CQ3NRA2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Natural Occurrence of 5-Hydroxybenzofuran-2-one in Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzofuran-2-one, a heterocyclic organic compound, is a recognized fungal metabolite. This technical guide provides a comprehensive overview of its natural occurrence in fungi, methods for its isolation and characterization, and an exploration of its biosynthetic origins. While the presence of this compound in the fungal kingdom is established, detailed quantitative data and species-specific production profiles remain an area of active research. This document synthesizes the available information on this and closely related benzofuranone compounds to provide a foundational resource for researchers.

Natural Occurrence and Quantitative Data

This compound has been identified as a metabolite in fungi, indicating its role in fungal secondary metabolism. However, comprehensive studies detailing the full range of fungal species producing this specific compound and the yields of its production are not extensively available in the public domain.

Research into related compounds has provided valuable insights. For instance, studies on the mangrove-derived fungus Eurotium rubrum MA-150 have led to the isolation of various benzofuranone derivatives. While specific quantitative data for this compound from this strain is not provided in the available literature, the methodologies employed for its relatives offer a blueprint for future quantitative studies. The table below is a template for how such data would be presented, populated with hypothetical values for illustrative purposes.

| Fungal Species | Strain | Fermentation Conditions | Yield of this compound (mg/L) | Reference |

| Eurotium rubrum | MA-150 | Potato Dextrose Broth, 28°C, 21 days | Data Not Available | [1][2] |

| Aspergillus sp. | Endophytic | Czapek-Dox Broth, 25°C, 14 days | Hypothetical: 5.2 ± 0.7 | N/A |

| Penicillium sp. | Soil Isolate | Yeast Extract Sucrose Broth, 22°C, 28 days | Hypothetical: 2.8 ± 0.4 | N/A |

Experimental Protocols

The isolation and characterization of this compound from fungal cultures involve a series of standard natural product chemistry techniques. The following protocols are based on established methods for the extraction and analysis of fungal secondary metabolites, including benzofuranone derivatives from fungi like Eurotium rubrum[1][2].

Fungal Cultivation and Extraction

-

Cultivation: The fungal strain of interest (e.g., Eurotium rubrum MA-150) is cultured in a suitable liquid medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox Broth. The culture is incubated under static or shaking conditions at a temperature optimal for the specific fungus (typically 25-30°C) for a period ranging from 14 to 28 days to allow for the production of secondary metabolites.

-

Extraction: After the incubation period, the mycelium is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, typically ethyl acetate, multiple times to ensure complete extraction of semi-polar compounds. The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

-

Chromatography: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents, starting from a non-polar solvent like n-hexane and gradually increasing the polarity with ethyl acetate and methanol.

-

Fractionation: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions showing similar TLC profiles are combined.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the compound of interest are further purified by semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of methanol and water, to yield the pure this compound.

Structure Elucidation

-

Mass Spectrometry (MS): The molecular weight and elemental composition of the purified compound are determined by high-resolution mass spectrometry (HRMS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical structure is elucidated using a combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, and HMBC) NMR experiments. The spectral data for this compound would be compared with known values.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the isolation and identification of this compound from a fungal culture.

Putative Biosynthetic Pathway

Benzofuranones in fungi are typically derived from polyketide precursors[3][4][5]. The biosynthesis of this compound likely follows a pathway involving a polyketide synthase (PKS) enzyme. The following diagram illustrates a generalized putative biosynthetic pathway.

Conclusion

This compound is a natural product of fungal origin with potential for further scientific investigation. This guide provides a framework for researchers by outlining its known context and providing adaptable protocols for its study. The limited availability of detailed quantitative data and species-specific production information highlights a clear gap in the current body of knowledge, presenting an opportunity for future research to explore the diversity of fungi that produce this and related benzofuranones, as well as to elucidate the specific enzymatic pathways responsible for their biosynthesis. Such studies will be crucial for unlocking the full potential of these fungal metabolites in drug discovery and development.

References

- 1. Isolation, Stereochemical Study, and Antioxidant Activity of Benzofuranone Derivatives from a Mangrove-derived Fungus Eurotium rubrum MA-150 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Polyketides as Secondary Metabolites from the Genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A gene cluster containing two fungal polyketide synthases encodes the biosynthetic pathway for a polyketide, asperfuranone, in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Spectroscopic Profile of 5-Hydroxybenzofuran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for 5-Hydroxybenzofuran-2-one (also known as Homogentisic acid γ-lactone), a molecule of interest in various chemical and pharmaceutical research areas. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison. Detailed experimental protocols for acquiring such data are also provided, along with a visualization of the general spectroscopic workflow.

Spectroscopic Data Summary

The structural elucidation of this compound relies on a combination of spectroscopic techniques. The data presented here has been compiled from various spectral databases and scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic states.

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Description |

| Broadband, approx. 3400-3200 | O-H stretch (phenolic) |

| Approx. 1760 | C=O stretch (lactone) |

| Approx. 1620, 1500, 1450 | C=C stretch (aromatic) |

| Approx. 1200-1000 | C-O stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

| m/z (mass-to-charge ratio) | Relative Intensity (%) | Proposed Fragment |

| 150 | Base Peak | [M]⁺ (Molecular Ion) |

| Further fragmentation data not available in search results |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆) in a clean, dry vial. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Transfer the solution to a 5 mm NMR tube using a pipette with a cotton or glass wool plug to filter out any particulate matter.

-

Cap the NMR tube securely.

Instrumentation and Data Acquisition:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS) at 0 ppm.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Reference the spectrum to the deuterated solvent signal.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Collection:

-

Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Sample Preparation and Introduction (for Gas Chromatography-Mass Spectrometry - GC-MS):

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system. The sample will be vaporized in the heated injection port and separated on the GC column before entering the mass spectrometer.

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Collection:

-

The mass analyzer separates the resulting ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of an organic compound.

An In-Depth Technical Guide to 5-Hydroxybenzofuran-2-one: Properties, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxybenzofuran-2-one, a heterocyclic compound, has garnered significant interest within the scientific community due to its presence in various natural products and its potential as a scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its known biological activities, with a particular focus on its emerging role in the modulation of key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Physical and Chemical Properties

This compound, also known by synonyms such as Homogentisic Acid gamma-Lactone and 5-Hydroxy-2-coumaranone, is a solid, crystalline compound. A summary of its key physical and chemical properties is presented in the tables below.[1][2][3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | [1][3][4] |

| Molecular Weight | 150.13 g/mol | [1][3][4] |

| Appearance | Solid powder | [3][4] |

| Melting Point | 192-194 °C | [3][4] |

| CAS Number | 2688-48-4 | [1][3][4] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons (approx. δ 6.5-7.5 ppm), a methylene group (CH₂) singlet (approx. δ 3.5-4.0 ppm), and a hydroxyl proton (broad singlet, variable chemical shift). |

| ¹³C NMR | Carbonyl carbon (lactone) (approx. δ 170-180 ppm), aromatic carbons (approx. δ 110-160 ppm), and a methylene carbon (approx. δ 30-40 ppm). |

| FT-IR (cm⁻¹) | O-H stretching (broad, ~3300 cm⁻¹), C=O stretching (lactone, ~1760 cm⁻¹), C=C stretching (aromatic, ~1600 and 1480 cm⁻¹), and C-O stretching (~1250 and 1050 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 150. Fragmentation may involve the loss of CO, CO₂, and rearrangements of the furanone ring. |

Experimental Protocols

Synthesis of this compound

A general and adaptable method for the synthesis of 5-hydroxybenzofuran derivatives involves the reaction of a hydroquinone with a β-ketoester. The following protocol is a representative procedure that can be optimized for the specific synthesis of this compound.

Reaction Scheme:

Materials:

-

Hydroquinone

-

Ethyl acetoacetate (or another suitable β-ketoester)

-

Anhydrous zinc chloride (or another Lewis acid catalyst)

-

Toluene (or another suitable high-boiling solvent)

-

Hydrochloric acid (for workup)

-

Sodium bicarbonate solution (for workup)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for column chromatography)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add hydroquinone (1 equivalent), ethyl acetoacetate (1.1 equivalents), and anhydrous zinc chloride (0.2 equivalents).

-

Add toluene to the flask to achieve a concentration of approximately 0.5 M with respect to the hydroquinone.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of this compound

The crude product can be purified by either recrystallization or column chromatography.

Recrystallization Protocol:

-

Dissolve the crude this compound in a minimal amount of hot solvent (e.g., ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane).

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate complete crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography Protocol:

-

Prepare a silica gel column using a slurry of silica in hexane.

-

Dissolve the crude product in a minimal amount of dichloromethane or the eluent.

-

Load the sample onto the column and elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Collect fractions and monitor by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Biological Activity and Signaling Pathways

Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and antifungal properties.[5] Recent studies have suggested that the anti-inflammatory effects of some benzofuran derivatives may be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7]

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some benzofuran derivatives have been shown to inhibit this pathway, potentially by interfering with the activity of the IKK complex or by preventing the nuclear translocation of NF-κB.

Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of cellular processes, including inflammation, proliferation, and apoptosis. This pathway consists of a cascade of protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Extracellular signals activate MAPKKKs, which in turn phosphorylate and activate MAPKKs. The activated MAPKKs then phosphorylate and activate MAPKs (such as ERK, JNK, and p38), which can then phosphorylate various downstream targets, including transcription factors, to elicit a cellular response. Benzofuran derivatives may exert their biological effects by modulating the activity of specific kinases within this cascade.

Conclusion

This compound represents a molecule of significant interest for further investigation in the realms of medicinal chemistry and pharmacology. Its straightforward synthesis and the diverse biological activities associated with the benzofuran scaffold make it an attractive starting point for the design and development of novel therapeutic agents. The potential for this compound and its derivatives to modulate key inflammatory signaling pathways, such as NF-κB and MAPK, highlights a promising avenue for future research into treatments for a variety of inflammatory conditions. This technical guide provides a foundational repository of information to aid researchers in their exploration of this intriguing molecule.

References

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. NP-MRD: 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0232634) [np-mrd.org]

- 3. benchchem.com [benchchem.com]

- 4. che.hw.ac.uk [che.hw.ac.uk]

- 5. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Discovery, Isolation, and Scientific Significance of 5-Hydroxybenzofuran-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxybenzofuran-2-one, a naturally occurring lactone, has garnered interest in the scientific community due to its presence as a fungal metabolite and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and isolation of this compound, detailing both synthetic and putative biosynthetic pathways. The document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes complex biochemical and experimental workflows to facilitate a deeper understanding and further investigation of this molecule for researchers in natural product chemistry, mycology, and drug development.

Introduction

This compound, also known by its synonym Homogentisic Acid gamma-Lactone, is a member of the benzofuranone class of heterocyclic compounds. Its structure features a bicyclic system composed of a benzene ring fused to a furanone ring, with a hydroxyl group substituted at the 5-position. While its initial discovery from a natural source is not extensively documented in readily available literature, it is recognized as a secondary metabolite produced by various fungi, particularly within the Aspergillus and Penicillium genera.[1][2] The compound's biological activities, including potential antioxidant and antifungal properties, make it a subject of interest for further scientific exploration.

Discovery and Isolation from Natural Sources

While a definitive first report of the isolation of this compound from a natural source is not clearly cited in modern databases, its presence as a fungal metabolite is well-established. It has been identified as a secondary metabolite in cultures of various fungi, suggesting its role in the chemical ecology of these organisms.

Representative Isolation Protocol from Fungal Culture

The following protocol is a representative method for the isolation and purification of this compound from a fungal culture, based on general techniques for isolating fungal secondary metabolites.

2.1.1. Fungal Cultivation

-

Prepare a suitable liquid culture medium, such as Potato Dextrose Broth (PDB) or Czapek-Dox broth.

-

Inoculate the sterile medium with a pure culture of a known producing fungal strain (e.g., a species of Aspergillus or Penicillium).

-

Incubate the culture under appropriate conditions of temperature (typically 25-30°C) and agitation (e.g., 150 rpm on a rotary shaker) for a period of 7 to 21 days to allow for the production of secondary metabolites.

2.1.2. Extraction

-

Separate the fungal biomass from the culture broth by filtration or centrifugation.

-

Extract the culture filtrate with an equal volume of a water-immiscible organic solvent, such as ethyl acetate or dichloromethane, three times.

-

Combine the organic extracts and dry them over anhydrous sodium sulfate.

-

Concentrate the dried organic extract under reduced pressure using a rotary evaporator to obtain a crude extract.

2.1.3. Purification

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) using a suitable solvent system and visualization under UV light.

-

Pool the fractions containing the target compound (identified by its Rf value compared to a standard, if available).

-

Perform further purification of the pooled fractions using preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of methanol and water) to yield pure this compound.

2.1.4. Structure Elucidation

The structure of the isolated compound should be confirmed using spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and connectivity of atoms.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl and lactone carbonyl groups.

Experimental Workflow for Isolation

Caption: General workflow for the isolation and purification of this compound from fungal cultures.

Synthesis of this compound

Various synthetic routes to 5-hydroxybenzofuran derivatives have been developed, often involving cyclization reactions of substituted phenols or quinones. A common strategy involves the reaction of a hydroquinone with a suitable three-carbon synthon.

Representative Synthetic Protocol

A plausible synthetic approach involves the Pechmann condensation or a related reaction. A more modern approach might utilize a transition-metal-catalyzed cyclization. The following is a generalized protocol based on the reaction of hydroquinone with an appropriate reagent.

3.1.1. Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydroquinone in a suitable solvent (e.g., acetic acid or an ionic liquid).

-

Add a reactant such as malic acid or a derivative that can provide the lactone ring structure.

-

Add a catalytic amount of a strong acid, such as sulfuric acid, to facilitate the condensation and cyclization.

3.1.2. Reaction Execution

-

Heat the reaction mixture to reflux for several hours, monitoring the progress of the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

3.1.3. Work-up and Purification

-

Pour the cooled reaction mixture into ice-cold water to precipitate the crude product.

-

Collect the precipitate by filtration and wash it with cold water to remove the acid catalyst.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

-

Confirm the structure of the synthetic product using spectroscopic methods as described in section 2.1.4.

Putative Biosynthesis Pathway

The biosynthesis of this compound in fungi is likely derived from the metabolism of aromatic amino acids. A plausible pathway involves the formation of homogentisic acid as a key intermediate.

4.1. From Tyrosine to Homogentisic Acid

-

The pathway begins with the amino acid L-tyrosine.

-

Tyrosine is converted to 4-hydroxyphenylpyruvate by the enzyme tyrosine aminotransferase.

-

4-hydroxyphenylpyruvate is then oxidized and decarboxylated by 4-hydroxyphenylpyruvate dioxygenase to form homogentisic acid.

4.2. Lactonization to this compound

-

Homogentisic acid can then undergo an intramolecular cyclization (lactonization) to form this compound. This step involves the formation of an ester bond between the carboxylic acid group and the hydroxyl group at the 2-position of the phenylacetic acid side chain, which is facilitated by the positioning of the groups.

Putative Biosynthetic Pathway

Caption: Putative biosynthetic pathway of this compound from L-tyrosine.

Quantitative Data

Quantitative data regarding the isolation yield of this compound from natural sources is not widely reported in the literature. Synthetic yields are dependent on the specific methodology employed. The table below summarizes key physicochemical properties of the compound.

| Property | Value | Reference |

| Molecular Formula | C₈H₆O₃ | PubChem |

| Molecular Weight | 150.13 g/mol | PubChem |

| Appearance | Solid | - |

| Melting Point | 192-194 °C | Sigma-Aldrich |

| CAS Number | 2688-48-4 | PubChem |

Conclusion

This compound represents an intriguing natural product with a foundation for further research. While its initial discovery and isolation from nature require more definitive documentation, its confirmed presence as a fungal metabolite and the availability of synthetic routes provide a solid platform for investigation. The detailed protocols and pathway visualizations in this guide are intended to equip researchers with the necessary information to explore the full potential of this compound in various scientific and therapeutic applications. Further studies are warranted to elucidate its biological activity, mechanism of action, and to optimize its production through both fermentation and synthetic methods.

References

A Comprehensive Technical Guide to 5-Hydroxybenzofuran-2-one

This technical guide provides an in-depth overview of 5-Hydroxybenzofuran-2-one, a significant heterocyclic compound with diverse biological activities. The document covers its chemical identity, physicochemical properties, synthesis protocols, and its role in modulating cellular signaling pathways, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate scientific communication and database searches.

IUPAC Name: 5-hydroxy-3H-1-benzofuran-2-one[1][2]

Synonyms:

-

(2,5-dihydroxyphenyl)acetic acid, gamma-lactone[2]

-

Homogentisic lactone[4]

-

2,5-Dihydroxyphenylacetic acid lactone[4]

Physicochemical and Structural Data

A summary of the key quantitative properties of this compound is presented in the table below, providing a clear reference for its physical and chemical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | [1][2][5] |

| Molecular Weight | 150.13 g/mol | [1][2] |

| CAS Number | 2688-48-4 | [1][2] |

| EC Number | 220-252-7 | [2] |

| Melting Point | 192-194 °C | [3] |

| Appearance | Solid powder | [5] |

| InChI | 1S/C8H6O3/c9-6-1-2-7-5(3-6)4-8(10)11-7/h1-3,9H,4H2 | [2][5] |

| InChIKey | POUITAHNNRJWMA-UHFFFAOYSA-N | [2][5] |

| SMILES | Oc1ccc2OC(=O)Cc2c1 |

Experimental Protocols: Synthesis of 5-Hydroxybenzofurans

The synthesis of 5-hydroxybenzofuran derivatives is a key area of research due to their wide range of biological activities.[6] One effective method is the PIDA (phenyliodonium diacetate)-mediated oxidative coupling and cyclization of β-dicarbonyl compounds and hydroquinones.[7][8]

Protocol: PIDA-Mediated Synthesis of 5-Hydroxybenzofurans [6][7]

This protocol describes a one-pot reaction for the synthesis of 5-hydroxybenzofurans.

Materials:

-

Phenol substrate (e.g., hydroquinone) (0.50 mmol)

-

β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.00 mmol)

-

Catalyst (e.g., Zinc Iodide) (0.25 mmol)

-

Oxidant (Phenyliodine(III) diacetate - PIDA) (0.55 mmol)

-

Solvent (e.g., Phenyl chloride) (5 mL)

Procedure:

-

Combine the phenol substrate (1a, 0.50 mmol), β-dicarbonyl compound (2a, 1.00 mmol), catalyst (0.25 mmol), and oxidant (0.55 mmol) in the solvent (5 mL).

-

Stir the reaction mixture for 6 hours at the designated temperature.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).

-

Upon completion, quench the reaction and perform a standard aqueous workup.

-

Purify the crude product by column chromatography to isolate the desired 5-hydroxybenzofuran derivative.

This method directly functionalizes the C(sp²)-H of hydroquinones, with reported yields of up to 96%.[7]

Biological Activities and Signaling Pathways

5-Hydroxybenzofuran-2(3H)-one and its derivatives exhibit a broad spectrum of pharmacological properties, including antioxidant, anti-inflammatory, antibacterial, and antifungal activities.[1] The benzofuran nucleus is considered a privileged scaffold in medicinal chemistry.[1] Derivatives have been shown to possess anti-tumor, antiviral, and antihyperglycemic effects.[1][9]

The anti-inflammatory potential of benzofuran derivatives is of particular interest.[1] Some derivatives have been observed to suppress the production of nitric oxide (NO) and the expression of cyclooxygenase-2 (COX-2) in inflammatory models.[1] The underlying mechanism for these anti-inflammatory effects can be attributed to the modulation of key signaling pathways such as NF-κB and MAPK.[1]

Diagrams of Workflows and Pathways

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Synthesis workflow for 5-hydroxybenzofurans.

Caption: Proposed anti-inflammatory mechanism of action.

References

- 1. This compound | 2688-48-4 | Benchchem [benchchem.com]

- 2. This compound | C8H6O3 | CID 75898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Hydroxybenzofuran-2(3H)-one | RUTHIGEN [ruthigen.com]

- 4. 5-Hydroxy-2(3H)-benzofuranone 97% | 2688-48-4 [sigmaaldrich.com]

- 5. Down for maintenance [cymitquimica.com]

- 6. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]

- 7. thieme-connect.de [thieme-connect.de]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [wap.guidechem.com]

The Benzofuran-2-one Core: A Keystone in Biologically Active Compounds

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The benzofuran-2-one scaffold, a bicyclic heterocyclic system composed of a fused benzene and a furan-2-one ring, represents a privileged core structure in a multitude of natural products and synthetic compounds of significant biological importance. This technical guide provides an in-depth exploration of the biological significance of the benzofuran-2-one core, detailing its diverse pharmacological activities, underlying mechanisms of action, and the experimental methodologies used for its evaluation.

Introduction to the Benzofuran-2-one Core

The benzofuran-2-one nucleus is a recurring motif in a variety of natural products, particularly those derived from plants and fungi. Its inherent structural features, including the lactone functionality and the aromatic ring, provide a versatile platform for chemical modifications, leading to a broad spectrum of biological activities. This has made the benzofuran-2-one scaffold a focal point in medicinal chemistry and drug discovery, with derivatives exhibiting potent antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activities and Quantitative Data

The diverse biological activities of benzofuran-2-one derivatives have been extensively documented. The following sections summarize the key pharmacological effects, supported by quantitative data to facilitate comparative analysis.

Antioxidant Activity

Benzofuran-2-one derivatives, particularly those bearing hydroxyl groups on the aromatic ring, are recognized for their potent antioxidant properties. They act as free radical scavengers, mitigating oxidative stress, which is implicated in numerous pathological conditions. The antioxidant capacity is commonly evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, with results expressed as IC50 values (the concentration required to scavenge 50% of DPPH radicals).

| Compound Type | Assay | IC50 / rIC50¹ | Reference Compound | IC50 of Reference | Source |

| 3,3-disubstituted-3H-benzofuran-2-ones | DPPH | rIC50 values from 0.18 to 0.31 | - | - | [1] |

| Novel Benzofuran Derivatives | DPPH | Active at 50-200 µg/ml | L-ascorbic acid | - | [2] |

¹rIC50 represents the relative IC50, indicating the molar ratio of antioxidant to DPPH radical at 50% inhibition.

Antimicrobial Activity

The benzofuran-2-one core is a constituent of numerous compounds exhibiting significant activity against a range of pathogenic bacteria and fungi. The efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC of Reference | Source |

| 1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus ATCC 6538 | - | - | - | [3] |

| "" | E. coli ATCC 25922 | - | - | - | [3] |

| Halogenated 3-benzofurancarboxylic acids | Gram-positive bacteria | 50 - 200 | - | - | [4] |

| "" | Candida albicans & C. parapsilosis | 100 | - | - | [4] |

| N-(3-phthalidyl) Amines | E. coli, S. aureus, C. albicans | Active at 5 mg/ml | - | - | [5] |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Benzofuran-2-one derivatives have demonstrated potent anti-inflammatory effects, often through the inhibition of key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2). The inhibitory activity is expressed as IC50 values.

| Compound Derivative | Target | IC50 (µM) | Reference Compound | IC50 of Reference | Source |

| Spiroindolone-benzofuran hybrids (e.g., compound 5a) | COX-1 | 20.42 | Celecoxib | 29.19 | [6] |

| Fluorinated benzofuran derivative (compound 6) | COX-1 | 5.0 | - | - | [7] |

| Fluorinated benzofuran derivative (compound 6) | COX-2 | 13.0 | - | - | [7] |

| Novel pyrazolone-benzofuran hybrid (compound 2) | COX-1 | 12.0 | Indomethacin | - | [8] |

| Novel pyrazolone-benzofuran hybrid (compound 2) | COX-2 | 8.0 | Indomethacin | 7.4 | [8] |

Anticancer Activity

The benzofuran-2-one scaffold is a promising framework for the development of novel anticancer agents. Derivatives have shown cytotoxicity against various cancer cell lines, with their potency assessed by IC50 values determined through assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

| Compound Derivative | Cell Line (Cancer Type) | IC50 (µM) | Reference Compound | IC50 of Reference | Source |

| 1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanone | K562 (Leukemia) | 5.0 | - | - | [9] |

| "" | HL-60 (Leukemia) | 0.1 | - | - | [9] |

| Brominated benzofuran derivative (compound 6) | K562 (Leukemia) | 3.83 | - | - | [9] |

| Brominated benzofuran derivative (compound 8) | K562 (Leukemia) | 2.59 | - | - | [9] |

| 3-Amidobenzofuran derivative (compound 28g) | MDA-MB-231 (Breast) | 3.01 | - | - | [10] |

| "" | HCT-116 (Colon) | 5.20 | - | - | [10] |

| Oxindole-based benzofuran hybrid (compound 22f) | MCF-7 (Breast) | 2.27 | Staurosporine | 4.81 | [10] |

| Benzofuran-chalcone hybrid (compound 32a) | HeLa (Cervical) | 6.55 | Doxorubicin | 4.17 - 8.87 | [10] |

Signaling Pathways and Mechanisms of Action

The biological activities of benzofuran-2-one derivatives are exerted through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of more potent and selective therapeutic agents.

Anticancer Mechanisms

Several signaling pathways are modulated by benzofuran-2-one derivatives in cancer cells, leading to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation.

-

p53-Dependent Apoptosis: Some benzofuran derivatives induce apoptosis in a p53-dependent manner. They can increase the nuclear translocation of p53, leading to the upregulation of downstream targets like p21 and p27, which in turn cause cell cycle arrest, typically at the G2/M phase.[11]

-

NF-κB Inhibition: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is often constitutively active in cancer cells, promoting survival and proliferation. Certain benzofuran derivatives have been shown to inhibit NF-κB activation, contributing to their pro-apoptotic effects.[11]

-

PI3K/Akt/mTOR Pathway Inhibition: The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Specific benzo[b]furan derivatives have been found to inhibit this pathway, leading to the induction of mitochondrial-mediated apoptosis in breast cancer cells.[12]

-

MAPK Pathway Modulation: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key signaling cascade involved in cell proliferation, differentiation, and survival. Some benzofuran hybrids have been shown to inhibit the phosphorylation of key proteins in the MAPK pathway, such as ERK, JNK, and p38, thereby exerting anti-inflammatory and potentially anticancer effects.[13][14]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon existing findings.

Synthesis of the Benzofuran-2-one Core

A common and effective method for the synthesis of the benzofuran-2-one core involves a domino Friedel-Crafts alkylation and subsequent intramolecular lactonization.[1]

General Procedure:

-

Reaction Setup: To a solution of a substituted phenol (1 equivalent) in a suitable solvent (e.g., chloroform or acetic acid), add the electrophilic counterpart (e.g., diethyl ketomalonate or 3,3,3-trifluoromethyl pyruvate, 1.1 equivalents).

-

Catalysis (if required): For less reactive phenols, a Lewis acid catalyst such as titanium tetrachloride (TiCl₄, 1.2 equivalents) is added at 0 °C. For more reactive phenols, the reaction can be carried out in acetic acid at elevated temperatures (e.g., 120 °C) without a catalyst.

-

Reaction Progression: The reaction mixture is stirred at the appropriate temperature (e.g., 60 °C for catalyzed reactions or 120 °C for uncatalyzed reactions) and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is quenched (e.g., with water for catalyzed reactions) and the aqueous layer is extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired benzofuran-2-one derivative.

DPPH Radical Scavenging Assay

This assay is widely used to determine the free radical scavenging activity of antioxidant compounds.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.

-

Prepare a series of dilutions of the test benzofuran-2-one derivative in the same solvent.

-

Prepare a positive control solution (e.g., ascorbic acid or Trolox) at similar concentrations.

-

-

Assay Procedure:

-

In a 96-well microplate, add a specific volume (e.g., 100 µL) of each dilution of the test compound, positive control, and solvent (as a blank).

-

To each well, add an equal volume (e.g., 100 µL) of the DPPH working solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

-

Measurement:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

-

Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Protocol:

-

Inoculum Preparation:

-

Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

-

Compound Dilution:

-

Perform serial two-fold dilutions of the test benzofuran-2-one derivative in the broth medium in a 96-well microplate.

-

-

Inoculation:

-

Inoculate each well with the prepared microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL for bacteria or 0.5-2.5 x 10³ CFU/mL for fungi.

-

Include a positive control (microorganism without the test compound) and a negative control (broth medium only).

-

-

Incubation:

-

Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding:

-

Seed the desired cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the test benzofuran-2-one derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

-

MTT Addition:

-

After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization:

-

Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Calculation:

-

Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value is calculated from the dose-response curve.

-

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer, heme, and solutions of COX-1 and COX-2 enzymes.

-

Prepare a solution of arachidonic acid (the substrate) and a chromogenic or fluorogenic probe.

-

Prepare serial dilutions of the test benzofuran-2-one derivative and a reference inhibitor (e.g., celecoxib for COX-2, SC-560 for COX-1).

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add the test compound or reference inhibitor to the wells and pre-incubate to allow for enzyme-inhibitor binding.

-

Initiate the reaction by adding arachidonic acid.

-

-

Detection:

-

Monitor the reaction kinetically by measuring the change in absorbance or fluorescence over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each well. The percent inhibition for each concentration of the test compound is determined relative to the vehicle control. The IC50 value is then calculated from the dose-response curve.

-

Conclusion

The benzofuran-2-one core structure is a versatile and biologically significant scaffold that continues to be a source of inspiration for the development of new therapeutic agents. Its prevalence in nature and the diverse pharmacological activities of its derivatives underscore its importance in medicinal chemistry. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers and scientists working in the field of drug discovery and development, facilitating further exploration of the therapeutic potential of this remarkable heterocyclic system.

References

- 1. Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. imjst.org [imjst.org]

- 4. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 7. New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 9. Novel derivative of benzofuran induces cell death mostly by G2/M cell cycle arrest through p53-dependent pathway but partially by inhibition of NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. DPPH Radical Scavenging Assay [mdpi.com]

- 14. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Metabolic Journey of 5-Hydroxybenzofuran-2-one: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of the metabolic pathways of 5-Hydroxybenzofuran-2-one, a compound of interest in drug development and biomedical research. This document, intended for researchers, scientists, and drug development professionals, details the biotransformation of this molecule, focusing on the key enzymatic reactions and metabolic products.

Introduction to this compound

This compound, also known by its synonym Homogentisic Acid gamma-Lactone, is a member of the benzofuran class of compounds. Benzofurans are recognized for a wide array of biological activities, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties. The metabolic fate of this compound is of significant interest for understanding its pharmacokinetic profile, potential toxicity, and therapeutic applications.

Core Metabolic Pathways: Phase II Conjugation

Current research strongly indicates that the primary metabolic pathway for this compound involves its open-chain form, homogentisic acid (HGA). In biological systems, it is hypothesized that the lactone ring of this compound exists in equilibrium with the open-chain carboxylic acid, HGA. This open-chain form is then readily available for Phase II metabolic reactions.

The dominant metabolic transformations of HGA are glucuronidation and sulfation . These conjugation reactions increase the water solubility of the molecule, facilitating its excretion from the body.

A metabolomic study conducted on a mouse model of alkaptonuria, a genetic disorder characterized by the accumulation of HGA, has provided direct evidence for these pathways. In this model, a deficiency in the enzyme homogentisate 1,2-dioxygenase leads to elevated levels of HGA. Analysis of urine and plasma from these mice revealed the presence of significant quantities of HGA-sulfate and HGA-glucuronide, confirming these as major metabolic products.

dot

Initial Screening of 5-Hydroxybenzofuran-2-one Bioactivity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxybenzofuran-2-one, a heterocyclic organic compound, belongs to the benzofuranone class of molecules. This scaffold is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This technical guide provides a comprehensive overview of the initial screening methodologies for the bioactivity of this compound, focusing on its antioxidant, anti-inflammatory, and cytotoxic potential. The information presented herein is intended to serve as a foundational resource for researchers involved in the exploration of novel therapeutic agents.

Bioactivity Profile of this compound and its Derivatives

Preliminary studies and research on related benzofuranone structures indicate that this compound likely possesses a range of biological activities. The primary areas of investigation for this class of compounds include:

-

Antioxidant Activity: The phenolic hydroxyl group at the 5-position is a key structural feature that suggests potential radical scavenging capabilities.

-

Anti-inflammatory Effects: Benzofuranone derivatives have been reported to modulate key inflammatory pathways.

-

Anticancer Properties: Cytotoxic effects against various cancer cell lines have been observed for several benzofuranone derivatives.

-

Antimicrobial and Antifungal Activities: While not the primary focus of this guide, these activities have also been associated with the benzofuranone scaffold.

Quantitative Data on Bioactivity

It is crucial to note that the following data pertains to derivatives of this compound and may not be directly representative of the bioactivity of the parent compound.

Table 1: Antioxidant Activity of Benzofuran-2-one Derivatives

| Compound | Assay | IC50 / rIC50 | Reference |

| 3,5-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (Methanol) | rIC50: 0.28 | [1] |

| 3,7-Dihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (Methanol) | rIC50: 0.29 | [1] |

| 3,6,7-Trihydroxy-3-(trifluoromethyl)benzofuran-2(3H)-one | DPPH (Methanol) | rIC50: 0.18 | [1] |

Table 2: Anti-inflammatory Activity of Benzofuran-2-one Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| 2',3',5,7-tetrahydroxyflavone | RAW 264.7 | NO Inhibition | 19.7 µM | [2] |

| Luteolin (3',4',5,7-tetrahydroxyflavone) | RAW 264.7 | NO Inhibition | 17.1 µM | [2] |

Table 3: Cytotoxic Activity of Benzofuran-2-one Derivatives

| Compound | Cell Line | Assay | IC50 | Reference |

| 5-O-silyl ether of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (3a) | HCT-116 | MTT | 1.3 µM | [3] |

| 5-O-silyl ether of 3,4-dibromo-5-hydroxyfuran-2(5H)-one (3d) | HCT-116 | MTT | 1.6 µM | [3] |

| Benzofuran-containing simplified Viniferin analogue (7) | A375 (Melanoma) | MTS | >50 µM | [4] |

| Benzofuran-containing simplified Viniferin analogue (8) | H460 (Lung Cancer) | MTS | 25.4 µM | [4] |

| Chalcone derivative containing Benzofuran | A549 (Lung Cancer) | SRB | 2.85 µM | [5] |

| Chalcone derivative containing Benzofuran | H1299 (Lung Cancer) | SRB | 1.46 µM | [5] |

| Chalcone derivative containing Benzofuran | HCT116 (Colon Cancer) | SRB | 0.59 µM | [5] |

| Chalcone derivative containing Benzofuran | HT29 (Colon Cancer) | SRB | 0.35 µM | [5] |

Experimental Protocols

The following are detailed methodologies for the initial screening of the bioactivity of this compound.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and reliable method to determine the free radical scavenging activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (or other suitable solvent)

-

Spectrophotometer or microplate reader

-

Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

-

Preparation of Test Compound: Prepare a stock solution of this compound in methanol. From this, prepare a series of dilutions to determine the IC50 value.

-

Reaction Mixture: In a microplate well or cuvette, add a specific volume of the test compound solution to a defined volume of the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 517 nm.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.

-

IC50 Determination: The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

-

This compound

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) with supplements (FBS, penicillin-streptomycin)

-

Lipopolysaccharide (LPS)

-

Griess Reagent (for nitrite determination)

-

MTT or similar cell viability assay kit

-

Positive control (e.g., Dexamethasone, L-NAME)

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specific duration (e.g., 1-2 hours).

-

Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a vehicle control (cells with LPS but no compound) and a negative control (cells without LPS or compound).

-

Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent, which is an indicator of NO production. Measure the absorbance at the appropriate wavelength (e.g., 540 nm).

-

Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT assay to ensure that the observed reduction in NO is not due to cytotoxicity.

-

Calculation: Calculate the percentage of NO inhibition relative to the LPS-stimulated control. Determine the IC50 value for NO inhibition.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

This compound

-

Selected cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Appropriate cell culture medium with supplements

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Positive control (e.g., Doxorubicin)

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours (e.g., 3-4 hours) to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

IC50 Determination: Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Signaling Pathways and Visualization

The anti-inflammatory effects of benzofuranone derivatives are often attributed to their modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκB. This phosphorylation marks IκB for ubiquitination and subsequent degradation by the proteasome. The degradation of IκB releases NF-κB, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like iNOS and COX-2. Benzofuranone derivatives may inhibit this pathway at various points, such as by preventing IKK activation or IκBα degradation.

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Inflammatory stimuli can activate these pathways, leading to the activation of transcription factors such as AP-1, which in turn promote the expression of pro-inflammatory genes. Benzofuranone derivatives have been shown to inhibit the phosphorylation, and thus the activation, of key MAPK proteins.

Caption: Proposed modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a logical workflow for the initial screening of this compound's bioactivity.

Caption: A logical workflow for the initial bioactivity screening of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, with potential applications in antioxidant, anti-inflammatory, and anticancer therapies. This guide provides a foundational framework for the initial in vitro screening of its bioactivity. While specific quantitative data for the parent compound is limited, the provided protocols and data for its derivatives offer a valuable starting point for further investigation. Future research should focus on generating robust quantitative data for this compound to accurately assess its therapeutic potential and to elucidate its precise mechanisms of action.

References

- 1. mdpi.com [mdpi.com]

- 2. Inhibition of nitric oxide production from lipopolysaccharide-treated RAW 264.7 cells by synthetic flavones: structure-activity relationship and action mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cytotoxicity of Benzofuran-Containing Simplified Viniferin Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ejmo.org [ejmo.org]

Methodological & Application

PIDA-Mediated Oxidative Coupling for the Synthesis of 5-Hydroxybenzofurans: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 5-hydroxybenzofurans via a PIDA-mediated oxidative coupling of hydroquinones and β-dicarbonyl compounds. This method offers a direct C(sp²)-H functionalization of hydroquinones, yielding the target molecules in high yields.[1][2]

Introduction

5-Hydroxybenzofuran derivatives are significant structural motifs found in numerous biologically active compounds and natural products.[3] Traditional synthetic routes to these scaffolds can be complex and may suffer from low yields or limited substrate scope. The use of Phenyliodine(III) diacetate (PIDA), a hypervalent iodine reagent, facilitates a tandem in situ oxidative coupling and cyclization reaction that provides an efficient and practical approach to these valuable compounds.[3][4] This one-pot reaction proceeds under mild conditions and demonstrates good functional group tolerance.

Reaction Principle

The core of this methodology is the PIDA-mediated oxidation of a hydroquinone to its corresponding p-benzoquinone in situ. This is followed by a Michael addition of a β-dicarbonyl compound and a subsequent intramolecular cyclization and aromatization to afford the 5-hydroxybenzofuran product. The reaction is typically catalyzed by a Lewis acid, such as Zinc Iodide (ZnI₂), to promote the coupling-cyclization step.[3][4]

Experimental Protocols

General Procedure for the Synthesis of 5-Hydroxybenzofurans (3a-s)

A detailed experimental protocol is provided below, based on the optimized conditions reported by Lin et al.[4]

Materials:

-

Hydroquinone derivative (1)

-

β-dicarbonyl compound (2)

-

Phenyliodine(III) diacetate (PIDA)

-

Zinc Iodide (ZnI₂)

-

Chlorobenzene (PhCl)

-

Water (for quenching)

-

Anhydrous magnesium sulfate (for drying)

-

Silica gel (for column chromatography)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

To a round-bottom flask, add the hydroquinone derivative (1, 0.50 mmol), the β-dicarbonyl compound (2, 1.00 mmol), Zinc Iodide (ZnI₂, 0.25 mmol), and Phenyliodine(III) diacetate (PIDA, 0.55 mmol).[4]

-

Add chlorobenzene (5 mL) to the flask.[4]

-

Stir the mixture at 95 °C for 6 hours.[4]

-

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature and quench with water.[4]

-

Transfer the mixture to a separatory funnel and separate the organic phase.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[4]

-

Purify the crude product by column chromatography on silica gel to obtain the desired 5-hydroxybenzofuran derivative.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 5-Hydroxy-2-methylbenzofuran-3-carboxylate (3a)[4]

| Entry | Oxidant | Catalyst | Solvent | Temp (°C) | Yield (%) |

| 1 | PIDA | - | PhCl | 95 | 61 |

| 2 | IBX | - | PhCl | 95 | <10 |

| 3 | DMP | - | PhCl | 95 | <10 |

| 4 | CAN | - | PhCl | 95 | 25 |

| 5 | Mn(OAc)₃ | - | PhCl | 95 | 32 |

| 6 | DDQ | - | PhCl | 95 | 45 |

| 7 | O₂ | - | PhCl | 95 | N.D. |

| 8 | PIDA | Zn(OTf)₂ | PhCl | 95 | 75 |

| 9 | PIDA | Sc(OTf)₃ | PhCl | 95 | 68 |

| 10 | PIDA | In(OTf)₃ | PhCl | 95 | 72 |

| 11 | PIDA | Bi(OTf)₃ | PhCl | 95 | 65 |

| 12 | PIDA | Cu(OTf)₂ | PhCl | 95 | 55 |

| 13 | PIDA | FeCl₃ | PhCl | 95 | 48 |

| 14 | PIDA | ZnI₂ | PhCl | 95 | 88 |

| 15 | PIDA | ZnI₂ | Toluene | 95 | 85 |

| 16 | PIDA | ZnI₂ | DCE | 80 | 78 |

| 17 | PIDA | ZnI₂ | MeCN | 80 | 65 |

| 18 | PIDA | ZnI₂ | THF | 65 | 52 |

| 19 | PIDA | ZnI₂ | CH₂Cl₂ | 40 | 45 |

| 20 | PIDA | ZnI₂ | EtOAc | 75 | 62 |

| 21 | PIDA | ZnI₂ | PhCl | 80 | 82 |

| 22 | PIDA | ZnI₂ | PhCl | 110 | 89 |

Reaction conditions: Phenol 1a (0.50 mmol), ethyl acetoacetate 2a (1.00 mmol), catalyst (0.25 mmol), oxidant (0.55 mmol) in solvent (5 mL) was stirred for 6 hours. N.D. = Not Detected.

Table 2: Substrate Scope for the Synthesis of 5-Hydroxybenzofurans[4]

| Product | Hydroquinone | β-Dicarbonyl Compound | Yield (%) |

| 3a | Hydroquinone | Ethyl acetoacetate | 88 |

| 3o | 2-Methylhydroquinone | Ethyl acetoacetate | 96 |

| 3e | Hydroquinone | N-Phenylacetoacetamide | 38 |

Reaction conditions: Hydroquinone derivative (0.50 mmol), β-dicarbonyl compound (1.00 mmol), ZnI₂ (0.25 mmol), PIDA (0.55 mmol), in PhCl (5 mL) at 95 °C for 6 h.

Visualizations

Proposed Reaction Mechanism

The proposed mechanism involves two potential pathways, with Path A being the favored route based on experimental observations.[3][4]

Caption: Proposed reaction mechanism for the PIDA-mediated synthesis of 5-hydroxybenzofurans.

Experimental Workflow

The following diagram outlines the general laboratory workflow for this synthetic procedure.

Caption: General experimental workflow for the synthesis of 5-hydroxybenzofurans.

References

Domino Fried-Crafts/Lactonization: A Powerful Strategy for the Synthesis of Benzofuran-2-one Derivatives

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran-2-one derivatives are a prominent class of heterocyclic compounds widely recognized for their significant biological activities and prevalence in natural products. These scaffolds are key components in molecules with anticancer, anti-inflammatory, and neuroprotective properties, making them highly attractive targets in medicinal chemistry and drug development. The domino Friedel-Crafts/lactonization reaction has emerged as an efficient and atom-economical strategy for the construction of these valuable frameworks. This one-pot process, which combines a Friedel-Crafts reaction with a subsequent intramolecular lactonization, offers a streamlined approach to complex benzofuran-2-ones from readily available starting materials. These application notes provide an overview of various domino Friedel-Crafts/lactonization methodologies and detailed protocols for the synthesis of diverse benzofuran-2-one derivatives.

Methodologies and Quantitative Data

Several distinct domino strategies have been developed to access a range of substituted benzofuran-2-ones. The choice of catalyst and reaction partners dictates the nature of the final product.